2-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1,3-thiazole-4-carboxamide
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Overview
Description
2-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a chlorophenyl group, a dioxidotetrahydrothiophenyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.
Attachment of the Dioxidotetrahydrothiophenyl Group: This group can be introduced via a sulfonation reaction, where tetrahydrothiophene is oxidized to form the dioxidotetrahydrothiophenyl moiety.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the dioxidotetrahydrothiophenyl group.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring and dioxidotetrahydrothiophenyl group.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Various substituted derivatives of the chlorophenyl group.
Scientific Research Applications
2-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1,3-thiazole-4-carboxamide has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1,3-thiazole-4-carboxamide
- 4-(4-chlorophenyl)-5-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
- 5-(4-chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxylic acid
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H15ClN2O3S2 |
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Molecular Weight |
370.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)-5-methyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C15H15ClN2O3S2/c1-9-13(14(19)17-12-6-7-23(20,21)8-12)18-15(22-9)10-2-4-11(16)5-3-10/h2-5,12H,6-8H2,1H3,(H,17,19) |
InChI Key |
YDBCBUKXAKXCCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=C(C=C2)Cl)C(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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